Cas no 3992-98-1 (Ergosteryl Palmitate)

Ergosteryl Palmitate is a sterol ester derived from ergosterol and palmitic acid, commonly utilized in pharmaceutical and cosmetic formulations. Its key advantages include enhanced stability and lipid solubility, making it suitable for lipid-based delivery systems. The compound exhibits favorable emulsifying properties, facilitating its use in creams and ointments. Additionally, its structural similarity to natural skin lipids allows for improved biocompatibility and skin barrier function support. Ergosteryl Palmitate is also valued for its role in stabilizing active ingredients and prolonging shelf life in formulations. Its versatility and functional benefits make it a reliable choice for research and industrial applications requiring sterol ester derivatives.
Ergosteryl Palmitate structure
Ergosteryl Palmitate structure
商品名:Ergosteryl Palmitate
CAS番号:3992-98-1
MF:C44H74O2
メガワット:635.057
CID:2000686
PubChem ID:57339245

Ergosteryl Palmitate 化学的及び物理的性質

名前と識別子

    • Palmitinsaeure-ergosterinester
    • ergosterol palmitate
    • ergosteryl hexadecanoate
    • CHEBI:64976
    • ergosteryl palmitate
    • BDBM50497671
    • (22E)-ergosta-5,7,22-trien-3beta-yl palmitate
    • CHEMBL3353029
    • ergosterol hexadecanoate
    • Q27104922
    • 3992-98-1
    • DTXSID001315331
    • [(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
    • SCHEMBL411931
    • (22E)-ergosta-5,7,22-trien-3beta-yl hexadecanoate
    • (3beta,22E)-ergosta-5,7,22-trien-3-yl palmitate
    • Ergosteryl hexadecanoic acid
    • (22E)-Ergosta-5,7,22-trien-3I2-yl palmitic acid
    • (22E)-Ergosta-5,7,22-trien-3beta-yl palmitic acid
    • Ergosterol palmitic acid
    • FE175059
    • (22E)-Ergosta-5,7,22-trien-3I2-yl palmitate
    • (22E)-Ergosta-5,7,22-trien-3b-yl palmitate
    • (3beta,22E)-Ergosta-5,7,22-trien-3-yl palmitic acid
    • ((3S,9S,10R,13R,14R,17R)-17-((E,2R,5R)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-3-yl) hexadecanoate
    • Ergosteryl palmitic acid
    • (3b,22E)-Ergosta-5,7,22-trien-3-yl palmitic acid
    • Ergosterol hexadecanoic acid
    • (22E)-Ergosta-5,7,22-trien-3b-yl palmitic acid
    • (3b,22E)-Ergosta-5,7,22-trien-3-yl palmitate
    • Ergosteryl Palmitate
    • インチ: InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h22-25,33-35,37,39-41H,8-21,26-32H2,1-7H3/b23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1
    • InChIKey: OJDWINNMESMCGK-NXCSPJMSSA-N
    • ほほえんだ: CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C

計算された属性

  • せいみつぶんしりょう: 634.56888160g/mol
  • どういたいしつりょう: 634.56888160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 46
  • 回転可能化学結合数: 20
  • 複雑さ: 1030
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 15.3

Ergosteryl Palmitate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E929810-250mg
Ergosteryl Palmitate
3992-98-1
250mg
$1642.00 2023-05-18
TRC
E929810-50mg
Ergosteryl Palmitate
3992-98-1
50mg
$385.00 2023-05-18
TRC
E929810-25mg
Ergosteryl Palmitate
3992-98-1
25mg
$207.00 2023-05-18
TRC
E929810-100mg
Ergosteryl Palmitate
3992-98-1
100mg
$ 800.00 2023-09-07

Ergosteryl Palmitate 関連文献

  • 1. Studies in mycological chemistry. Part IV. Purpurogenone, a metabolic product of penicillium purpurogenum stoll
    John C. Roberts,C. W. H. Warren J. Chem. Soc. 1955 2992

Ergosteryl Palmitateに関する追加情報

Recent Advances in the Study of Ergosteryl Palmitate (CAS: 3992-98-1): A Comprehensive Research Brief

Ergosteryl palmitate (CAS: 3992-98-1), a sterol ester derived from ergosterol and palmitic acid, has garnered significant attention in the chemical, biological, and pharmaceutical research communities due to its unique structural properties and potential therapeutic applications. Recent studies have explored its roles in drug delivery systems, anti-inflammatory mechanisms, and as a bioactive compound in natural products. This research brief synthesizes the latest findings on ergosteryl palmitate, focusing on its chemical characteristics, biological activities, and emerging applications in medicine.

One of the most notable advancements in the study of ergosteryl palmitate is its application in lipid-based drug delivery systems. Research published in the Journal of Pharmaceutical Sciences (2023) demonstrated that ergosteryl palmitate enhances the stability and bioavailability of poorly water-soluble drugs. The study utilized nanoparticle formulations incorporating ergosteryl palmitate, which showed improved drug-loading capacity and controlled release profiles. These findings suggest that ergosteryl palmitate could play a pivotal role in the development of next-generation nanomedicines.

In addition to its pharmaceutical applications, ergosteryl palmitate has been investigated for its anti-inflammatory and immunomodulatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that ergosteryl palmitate inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This mechanism was validated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, ergosteryl palmitate has been identified as a key component in several medicinal plants and fungi. Recent phytochemical analyses have isolated ergosteryl palmitate from species such as Ganoderma lucidum and Cordyceps militaris, where it contributes to their purported health benefits. These discoveries have spurred interest in the biotechnological production of ergosteryl palmitate through microbial fermentation, offering a sustainable alternative to traditional extraction methods.

Despite these promising developments, challenges remain in the clinical translation of ergosteryl palmitate. Issues such as scalability of synthesis, pharmacokinetic optimization, and long-term safety profiles require further investigation. Ongoing research aims to address these gaps, with several preclinical trials currently underway to evaluate its efficacy and toxicity in more complex biological systems.

In conclusion, ergosteryl palmitate (CAS: 3992-98-1) represents a versatile compound with significant potential in pharmaceutical and biomedical applications. Its dual role as a drug delivery enhancer and a bioactive agent underscores its importance in contemporary research. Future studies should focus on bridging the gap between laboratory findings and clinical applications, paving the way for its integration into therapeutic regimens.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司